molecular formula C16H15N5O4 B2964475 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034550-33-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2964475
CAS RN: 2034550-33-7
M. Wt: 341.327
InChI Key: OJQHSDSDKRRBAY-UHFFFAOYSA-N
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Description

The compound “N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . This class of compounds has been studied for their potential as inhibitors of the BRD4 bromodomain, a protein that recognizes acetylated lysine for epigenetic reading .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The compound undergoes bioactivation to a chemically reactive intermediate, which can form a glutathione conjugate in the presence of NADPH . This process involves the cytochrome P450 enzymes, specifically cytochrome P450 3A4, 1A2, and 2D6 in humans .

Scientific Research Applications

Synthesis and Biological Activity

  • Triazolopyrimidines Synthesis : A study detailed the potent synthesis of a series of triazolopyrimidines, which are structurally related to the compound , using Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).
  • Antihistaminic Activity : Research involving [1,2,4]triazolo[1,5-b]pyridazines, a class similar to the compound, demonstrated antihistaminic activity and an inhibitory effect on eosinophil infiltration. This suggests potential applications in allergy and inflammation treatment (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
  • Antimicrobial and Anticancer Applications : Some novel triazole derivatives showed good to moderate antimicrobial activities, and certain compounds exhibited inhibitory activity against cancer cell lines (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Chemotherapy Potential : A study on benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, structurally related to the compound, showed potential in chemotherapy, specifically against various types of cancers (Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena, 2011).

Synthesis and Chemical Properties

  • Enaminones in Synthesis : Enaminones, which are structurally related to the compound, were utilized to synthesize pyrazoles with noted antitumor and antimicrobial activities (Riyadh, 2011).
  • Pyrazole Derivatives : The synthesis of new pyrazole derivatives showed varied antimicrobial activities, highlighting the versatility of this chemical structure in developing new therapeutics (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Safety and Hazards

The compound exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, which can be a potential source of toxicity . Efforts have been made to reduce this bioactivation without compromising potency and pharmacokinetics .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-23-14-6-5-12-18-19-13(21(12)20-14)9-17-16(22)10-3-2-4-11-15(10)25-8-7-24-11/h2-6H,7-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQHSDSDKRRBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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